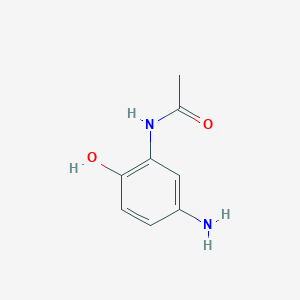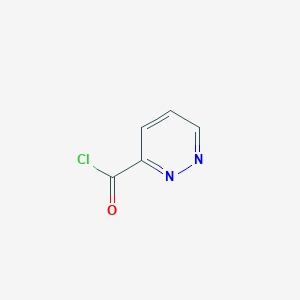
3-((4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazo-1-il)metil)piridina
Descripción general
Descripción
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. These rings are connected by a methylene (-CH2-) group. The compound also contains a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The boronate ester group in this compound can participate in various chemical reactions. For example, it can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides or vinyl halides to form new carbon-carbon bonds .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado Suzuki-Miyaura
Este compuesto es un éster de ácido borónico, que es un reactivo crítico en las reacciones de acoplamiento cruzado Suzuki-Miyaura . Estas reacciones son fundamentales en el campo de la química orgánica para formar enlaces carbono-carbono. La estabilidad y reactividad del compuesto lo convierten en un excelente socio para el acoplamiento cruzado catalizado por paladio con varios haluros y pseudo-haluros.
Estudios de Protodesboronación
La protodesboronación de los ésteres borónicos de pinacol, incluido este compuesto, es un área de interés para los investigadores. Implica la eliminación del grupo boro, que se puede utilizar para estudiar la hidrometilación anti-Markovnikov formal de los alquenos . Esta transformación es valiosa para la síntesis de moléculas orgánicas complejas.
Diseño y Entrega de Medicamentos
Los ácidos borónicos y sus ésteres se consideran para el diseño de nuevos medicamentos y dispositivos de administración de medicamentos. Pueden actuar como portadores de boro adecuados para la terapia de captura de neutrones, un tipo de tratamiento contra el cáncer . Sin embargo, su estabilidad en agua y a pH fisiológico es una preocupación que requiere una consideración cuidadosa.
Bloques de Construcción de Síntesis Orgánica
El compuesto sirve como bloque de construcción en la síntesis orgánica. Su grupo éster borónico se puede transformar en varios grupos funcionales, expandiendo la versatilidad del compuesto en aplicaciones sintéticas .
Estudios de Hidrólisis
La susceptibilidad de los ésteres de pinacol de ácido fenilborónico a la hidrólisis a pH fisiológico es un área significativa de investigación. La cinética de hidrólisis puede verse influenciada por los sustituyentes en el anillo aromático, y este compuesto se puede utilizar para estudiar estos efectos .
Ciencia de Materiales
En la ciencia de los materiales, el compuesto se puede emplear en la síntesis de nuevos copolímeros, que tienen aplicaciones en la creación de materiales con propiedades ópticas y electroquímicas específicas .
Catálisis
El compuesto se puede utilizar en procesos catalíticos, particularmente aquellos que involucran enfoques radicales. Esto incluye su uso en transformaciones que no están bien desarrolladas pero tienen potencial para la innovación en química sintética .
Mecanismo De Acción
Target of Action
It is known that similar compounds are used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors .
Mode of Action
Compounds with similar structures are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It is known that similar compounds are involved in the pi3 kinase pathway, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
Similar compounds are known to inhibit pi3 kinase, which can lead to the inhibition of various cellular functions .
Análisis Bioquímico
Biochemical Properties
3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. These interactions are primarily due to the boron atom in the dioxaborolane ring, which can form stable complexes with enzymes and proteins, thereby influencing their activity and function .
Cellular Effects
The effects of 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding these interactions is essential for elucidating the role of this compound in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can influence its biochemical activity and effectiveness in various applications .
Subcellular Localization
The subcellular localization of 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine is a key factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-6-5-7-17-8-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQAPQDEZOFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592252 | |
| Record name | 3-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-21-2 | |
| Record name | 3-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(PYRIDIN-3-YLMETHYL)-1H-PYRAZOLE-4-BORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)


